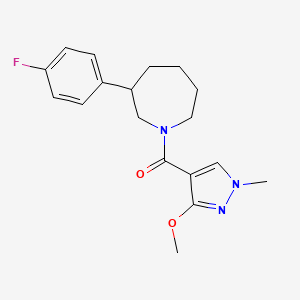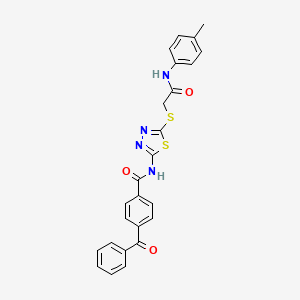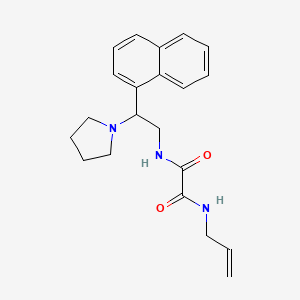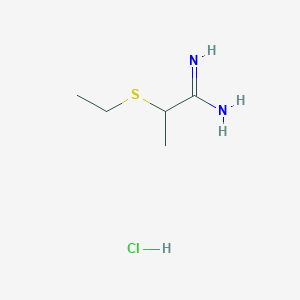![molecular formula C24H22N4O5S B2809781 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 851862-86-7](/img/structure/B2809781.png)
3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scintillation Properties and Luminescent Dyes Plastic scintillators based on polymethyl methacrylate are utilized in various applications for their scintillation properties. The use of naphthalene derivatives and 1,3,4-oxadiazole in these scintillators demonstrates improved characteristics. The incorporation of these compounds does not alter the scintillation efficiency, optical transparency, or the stability (thermal, light, and radiation-damage) of the scintillators. Luminescent activators like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole are used in these applications, enhancing the performance of scintillators (Salimgareeva & Kolesov, 2005).
Biological Activities of Phenothiazine Derivatives Phenothiazine derivatives, including those with oxadiazole moieties, show a wide range of biological activities. These compounds interact with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, allowing them to penetrate biological membranes. They have demonstrated significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. The activities of these compounds are a result of their interaction with cell lines, bacteria, viruses, parasites, and monolayer and bilayer membranes, making them promising for various therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Amyloid Imaging in Alzheimer's Disease Compounds like naphthalimide derivatives are used in amyloid imaging techniques, crucial for understanding the pathophysiological mechanisms of Alzheimer's disease. These compounds, due to their specific structure and interaction capabilities, are integral in the development of PET amyloid imaging ligands, enabling early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).
Pharmacological Significance of 1,3,4-Oxadiazole Compounds The 1,3,4-oxadiazole core is significant in medicinal chemistry, demonstrating various pharmacological properties. These compounds are used in numerous applications, such as polymers, luminescence materials, and electron-transporting materials. They exhibit a wide range of pharmacological activities like antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. This makes the 1,3,4-oxadiazole core a crucial structural unit for developing new drug candidates for treating various diseases (Rana, Salahuddin, & Sahu, 2020).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-31-19-11-10-16(12-20(19)32-2)23(30)25-13-22-27-28-24(33-22)34-14-21(29)26-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFEKSULCABIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)
![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)
![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)
![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)
![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)

![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)


![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

